Diprenorphine

Opioid Receptor Pharmacology Radioligand Binding Assay Receptor Occupancy

Diprenorphine is the gold-standard non-selective opioid antagonist, uniquely binding μ, κ, and δ receptors with high affinity (Kd ~0.2 nM). Unlike naloxone or naltrexone, it reliably reverses super-potent opioids like etorphine and carfentanil in veterinary/exotic animal procedures. Its pan-opioid profile makes it the preferred radioligand (e.g., [³H]Diprenorphine) for quantifying total receptor occupancy in PET/autoradiography studies—a capability subtype-selective tracers cannot offer. Researchers needing complete opioid receptor mapping or a potent, universal antagonist for behavioral pharmacology should procure this compound. Note: Controlled substance (US Schedule II); verify local import requirements.

Molecular Formula C26H35NO4
Molecular Weight 425.6 g/mol
CAS No. 14357-78-9
Cat. No. B084857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiprenorphine
CAS14357-78-9
Synonyms(4R,4aS,6R,7R,7aR,12bS)-3-(cyclopropylmethyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
Molecular FormulaC26H35NO4
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
InChIInChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1
InChIKeyOIJXLIIMXHRJJH-KNLIIKEYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diprenorphine (CAS 14357-78-9): A High-Affinity, Non-Selective Opioid Antagonist for Research and Veterinary Applications


Diprenorphine (M5050, Revivon) is a non-selective opioid receptor antagonist belonging to the oripavine class, structurally related to buprenorphine and etorphine [1]. It binds with high and approximately equal affinity to all three major opioid receptor subtypes—mu (μ), kappa (κ), and delta (δ)—making it a valuable pharmacological tool distinct from subtype-selective ligands [2]. Clinically unapproved for human use, its primary application is in veterinary medicine as a specific reversal agent for the effects of super-potent opioids such as etorphine and carfentanil [3]. It is also widely employed as a non-selective radioligand (e.g., [³H]Diprenorphine, [¹¹C]Diprenorphine) for mapping total opioid receptor density via autoradiography and positron emission tomography (PET) [4].

Why Generic Substitution Fails for Diprenorphine: The Critical Distinction of Binding Affinity and Receptor Selectivity


In research and certain veterinary applications, diprenorphine cannot be generically substituted with other clinically common opioid antagonists (e.g., naloxone or naltrexone) due to critical differences in receptor binding profile and potency [1]. Diprenorphine exhibits a unique non-selective, high-affinity binding profile across μ, κ, and δ opioid receptors, whereas naltrexone and naloxone show preference for the μ-opioid receptor [2]. This pan-opioid binding is essential for effectively reversing the effects of super-potent agonists like etorphine, a task for which naloxone is insufficiently potent [3]. Furthermore, its non-selectivity makes it a preferred radioligand for quantifying total opioid receptor occupancy, a capability not offered by subtype-selective tracers like [¹¹C]Carfentanil [4].

Diprenorphine Differentiation Evidence: Quantified Superiority in Binding, Potency, and Reversal Capacity


Pan-Opioid Receptor Affinity: A Unique Non-Selective Binding Profile Compared to Naltrexone and Naloxone

Diprenorphine demonstrates a unique binding profile characterized by high affinity across all three opioid receptor subtypes (μ, κ, δ), unlike naltrexone which is μ-selective [1]. While naltrexone binds with highest affinity to the μ-opioid receptor, diprenorphine binds with equally high affinity to several subtypes [2]. In functional assays, diprenorphine acts as an antagonist at the μ-opioid receptor (MOP), unlike buprenorphine which acts as a low-efficacy agonist [3].

Opioid Receptor Pharmacology Radioligand Binding Assay Receptor Occupancy

In Vivo Potency: 22-Fold Greater Anorectic Potency than Naltrexone in Primate Model

In a head-to-head study of repeated administration in squirrel monkeys, diprenorphine demonstrated significantly greater potency in reducing food intake compared to naltrexone [1]. Diprenorphine (ED₅₀ = 0.01 mg/kg) was 22 times more potent than naltrexone (ED₅₀ = 0.22 mg/kg) in decreasing 2-hour food intake, suggesting that pan-opioid antagonism may confer greater anorectic efficacy than selective μ-antagonism .

Behavioral Pharmacology In Vivo Potency Food Intake

Super-Potent Opioid Reversal: Specific Antagonism of Etorphine Where Naloxone Fails

Diprenorphine is the established and specific antagonist for reversing the effects of the super-potent opioid etorphine in large animal immobilization [1]. The binding affinity of etorphine is so high that standard human antagonists like naloxone do not effectively or reliably reverse its narcotic effects [2]. In field studies with free-ranging Atlantic walruses, diprenorphine HCl was successfully used to reverse etorphine-induced apnea, with the total dose of diprenorphine per animal ranging from 7.7 to 41.7 µg/kg [3].

Veterinary Medicine Wildlife Immobilization Opioid Antagonism

Diprenorphine Application Scenarios: Evidence-Based Use Cases in Research and Veterinary Medicine


Total Opioid Receptor Mapping via Autoradiography and PET Imaging

Researchers requiring a non-selective, high-affinity radioligand to map total opioid receptor density (μ, κ, and δ) in brain tissue or via in vivo PET should select [³H]Diprenorphine or [¹¹C]Diprenorphine. Its pan-opioid binding profile (Kd ~0.2 nM) ensures labeling of the entire receptor population, unlike subtype-selective tracers like [¹¹C]Carfentanil (μ-selective) or [¹¹C]Methylnaltrindole (δ-selective) [1]. This is supported by studies demonstrating high (80-90%) specific binding in vivo [2].

Reversal Agent for Super-Potent Opioid (Etorphine/Carfentanil) Immobilization in Veterinary and Wildlife Research

Diprenorphine is the indicated reversal agent for veterinary procedures using super-potent opioids like etorphine and carfentanil in large or exotic animals [3]. Its high binding affinity allows it to competitively displace these potent agonists from opioid receptors, a task for which lower-affinity antagonists like naloxone are ineffective [4]. Field data confirms its reliable reversal of etorphine-induced apnea and immobilization in species like walruses and feral stallions [5].

In Vivo Pharmacological Tool for Studying Pan-Opioid Antagonism in Primate Models

For behavioral and physiological studies investigating the role of opioid systems in non-human primates, diprenorphine offers a highly potent, pan-opioid antagonist option. Direct comparison shows it is 22-fold more potent than the μ-selective antagonist naltrexone in reducing food intake, enabling dose-response studies with greater sensitivity and potentially revealing roles for κ and δ receptors in behavior [6].

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